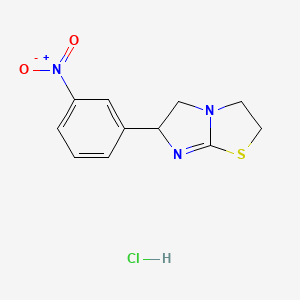

Nitramisole hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

56689-44-2 |

|---|---|

Formule moléculaire |

C11H12ClN3O2S |

Poids moléculaire |

285.75 g/mol |

Nom IUPAC |

6-(3-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride |

InChI |

InChI=1S/C11H11N3O2S.ClH/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10;/h1-3,6,10H,4-5,7H2;1H |

Clé InChI |

ILUWATRNRIWZJO-UHFFFAOYSA-N |

SMILES |

C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-].Cl |

SMILES canonique |

C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-].Cl |

Synonymes |

2,3,5,6-tetrahydro-6-(3-nitrophenyl)imidazo(2,1-b)thiazole nitramisole nitramisole hydrochloride |

Origine du produit |

United States |

Historical Perspective of Imidazothiazole Derivatives in Scientific Study

The journey of imidazothiazole derivatives in scientific research began in the early 1960s with the discovery of tetramisole (B1196661) in Belgium. tdl.org Initially introduced as a veterinary anthelmintic in 1965, its application soon expanded to human use. tdl.orgresearchgate.net A significant breakthrough came with the separation of tetramisole's optical isomers, identifying the levorotatory isomer, levamisole (B84282), as the more active component. tdl.orgresearchgate.net Levamisole, discovered in 1966 by Janssen Pharmaceutica, demonstrated greater potency and a wider safety margin than its racemic parent, tetramisole. tdl.orgwikidoc.orgfip.org

Beyond their anthelmintic properties, researchers in the late 1960s and early 1970s observed that these compounds could influence host defense mechanisms. tdl.org This led to extensive investigation into the immunomodulatory effects of tetramisole and levamisole, particularly their ability to stimulate cell-mediated immunity in subjects with depressed immune systems. tdl.orgfip.org This discovery opened up new avenues of research for imidazothiazole derivatives, exploring their potential in treating a variety of conditions beyond parasitic infections. wikidoc.orgwikipedia.org The versatile nature of the imidazothiazole scaffold has made it a subject of continuous study, with researchers synthesizing numerous derivatives to explore a wide range of biological activities. mdpi.comnih.govresearchgate.net

Significance of Nitramisole Hydrochloride As a Research Compound

Nitramisole (B1217963) hydrochloride, an imidazothiazole derivative, is recognized in the research community for its distinct chemical properties and potential biological activities. ontosight.ai As a hydrochloride salt of nitramisole, its synthesis and chemical structure are of fundamental interest to chemists. ontosight.ai The compound is a racemic mixture, meaning it contains both stereoisomers. nih.gov

Table 1: Chemical and Physical Properties of Nitramisole Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₂S·HCl nih.gov |

| Molecular Weight | 285.75 g/mol nih.gov |

| Stereochemistry | Racemic nih.gov |

| Optical Activity | (+/-) nih.gov |

Research has primarily focused on its anthelmintic properties, with studies demonstrating its effectiveness against certain parasites. ontosight.aincats.io For example, it has shown efficacy against migrating Strongylus vulgaris larvae in ponies. ncats.io Beyond its potential as an anthelmintic, this compound serves as a model compound for studying the biological activities of the broader imidazothiazole class. ontosight.ai Its interactions with neurotransmitter systems have also been a subject of investigation, suggesting potential implications for neurological research. ontosight.ai

Molecular and Biochemical Mechanisms of Action

Investigations into Receptor-Mediated Interactions

The principal anthelmintic effect of Nitramisole (B1217963) hydrochloride is achieved through its interaction with specific receptors in the parasite's neuromuscular system. msdvetmanual.com

Nitramisole hydrochloride functions as a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. nih.govwormboss.com.au These receptors are ligand-gated ion channels crucial for nerve-muscle communication in worms. nih.gov By binding to these receptors on the parasite's body wall muscle cells, the compound mimics the action of the natural neurotransmitter, acetylcholine (ACh). droracle.ainih.gov

This binding action is not uniform across all nAChR types. Pharmacological studies on related compounds have identified several nAChR subtypes in parasitic nematodes, which exhibit different sensitivities to various cholinergic agonists. msdvetmanual.com The receptors targeted by the imidazothiazole class are often referred to as L-type nAChRs, denoting their high sensitivity to Levamisole (B84282). msdvetmanual.comcambridge.org These are distinct from N-type (nicotine-sensitive) and B-type (bephenium-sensitive) receptors. nih.gov

The L-type nAChRs are pentameric structures composed of different protein subunits. plos.org In the model organism Caenorhabditis elegans, the functional levamisole-sensitive receptor is a heteropentamer composed of specific subunits. plos.orgresearchgate.net The activation of these specific nematode nAChRs by imidazothiazoles leads to a continuous influx of ions, causing sustained muscle cell depolarization. nih.govdroracle.ai This targeted modulation of the neurotransmitter system highlights the compound's selective toxicity towards the parasite, as it has a much higher affinity for nematode nAChRs compared to mammalian receptors. droracle.ai

| Receptor Subtype | Conductance (pS) | Preferential Agonist | Relevance to Imidazothiazoles |

|---|---|---|---|

| L-type | ~35 | Levamisole | Primary target for imidazothiazoles like Nitramisole. |

| N-type | ~25 | Nicotine | Shows lower sensitivity to levamisole. |

| B-type | ~45 | Bephenium | Shows lower sensitivity to levamisole. |

The primary mechanism of action for imidazothiazoles like this compound is not based on enzymatic inhibition. nih.govmsdvetmanual.com Unlike other classes of anthelmintics, such as the benzimidazoles which inhibit enzymes like fumarate (B1241708) reductase, the main target for Nitramisole is the nAChR. nih.govmsdvetmanual.com While some drugs exert their effects by inhibiting cholinesterases, the enzymes that break down acetylcholine, this is not the established mode of action for this class of compounds. merckmanuals.com Detailed studies on the specific enzymatic inhibition profile of this compound are not extensively documented in available research.

There is limited specific information available regarding the modulation of general cellular pathways by this compound outside of its direct anti-parasitic, therapeutic context. Research has predominantly focused on the compound's effects on the parasite's neuromuscular signaling, which is central to its anthelmintic activity. science.govncats.io

Non-Receptor Mediated Cellular Modulation

The anthelmintic activity of this compound is understood to be overwhelmingly receptor-mediated. msdvetmanual.com The specific agonistic action on nematode nAChRs is the well-defined mechanism. nih.gov There is currently a lack of scientific evidence to suggest that non-receptor mediated effects, such as direct physical disruption of cell membranes or alteration of the lipid bilayer, play a significant role in its primary mode of action.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The key interaction of this compound with a biological macromolecule is its specific binding to the nAChR protein complex. researchgate.net Beyond this targeted interaction, there is no significant evidence to suggest that this compound acts by binding to other major classes of macromolecules, such as structural proteins (e.g., tubulin) or nucleic acids (DNA, RNA). nih.govmdpi.com This distinguishes it from other anthelmintic classes; for example, benzimidazoles interfere with microtubule polymerization by binding to tubulin, and some anti-parasitic agents act by intercalating with DNA. msdvetmanual.commdpi.com

Molecular Basis of Anti-Parasitic Activity at a Cellular Level

At the cellular level, the anti-parasitic activity of this compound is a direct consequence of its function as a ganglion-stimulant and specific cholinergic agonist. msdvetmanual.com The process unfolds as follows:

Binding to nAChRs: Nitramisole binds to the L-subtype nicotinic acetylcholine receptors located on the somatic muscle cells of the nematode. msdvetmanual.comnih.govdovepress.com

Ion Channel Opening: This binding activates the receptor, opening its associated non-selective cation channel. nih.govnih.gov

Ion Influx and Depolarization: The open channel permits a rapid influx of positive ions (primarily Na⁺ and Ca²⁺) into the muscle cell, leading to sustained depolarization of the cell membrane. droracle.aisigmaaldrich.com

Spastic Paralysis: This persistent depolarization causes the muscle to enter a state of sustained contraction, resulting in spastic paralysis of the worm. nih.govwormboss.com.auscops.org.uk

Expulsion: The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled. nih.govwormboss.com.au

This mechanism is highly effective against adult nematodes but may have limited activity against larval stages or parasite eggs. wormboss.com.audroracle.ai

| Subunit Type | Gene Name | Role in Receptor Function |

|---|---|---|

| Alpha (α) | unc-38 | Essential for receptor function and levamisole sensitivity. |

| Alpha (α) | unc-63 | Contributes to the agonist binding site. |

| Alpha (α) | lev-8 (acr-13) | Essential subunit for the levamisole receptor. |

| Non-Alpha | unc-29 | Essential for receptor assembly and function. |

| Non-Alpha | lev-1 | Essential for receptor function and levamisole sensitivity. |

Target Identification within Parasitic Organisms

The primary molecular target of this compound within parasitic nematodes has been identified as the nicotinic acetylcholine receptors (nAChRs). These receptors are crucial components of the parasite's neuromuscular system.

Imidazothiazole derivatives, the class of compounds to which Nitramisole belongs, function as potent agonists of nematode nAChRs. This is a well-established mechanism for related compounds like levamisole. The binding of Nitramisole to these receptors mimics the action of the natural neurotransmitter, acetylcholine (ACh), but in an uncontrolled and persistent manner. This leads to the continuous stimulation and depolarization of the muscle cell membrane, resulting in a state of spastic paralysis in the worm. Unable to maintain its position within the host's gastrointestinal tract, the paralyzed parasite is subsequently expelled.

The specificity of Nitramisole for parasitic nAChRs over those of the host is a key factor in its therapeutic utility. While the specific subunits of the nAChR that Nitramisole interacts with are a subject of ongoing research, studies on the related compound levamisole have shown that it selectively targets a subtype of nAChRs found in nematodes, which differ from the receptors present in mammals.

Biochemical Interference with Parasitic Life Cycles

Beyond its direct action on neuromuscular receptors, the anthelmintic effects of compounds like Nitramisole can also be attributed to their interference with vital biochemical pathways within the parasite, particularly those involved in energy metabolism. A significant area of investigation is the inhibition of key enzymes in the mitochondrial respiratory chain.

One such enzyme is succinate (B1194679) dehydrogenase (SDH), also known as complex II of the electron transport chain. SDH plays a critical role in both the citric acid cycle and oxidative phosphorylation, processes that are central to the production of ATP, the primary energy currency of the cell. Inhibition of SDH disrupts the parasite's ability to generate energy, leading to a metabolic crisis and eventual death. While direct evidence for this compound's potent and selective inhibition of parasitic SDH is an area requiring more focused research, the inhibition of this enzyme is a known mechanism for other anthelmintic agents. The structural similarities of Nitramisole to other compounds that do target this enzyme make it a plausible secondary mechanism of action.

The disruption of energy metabolism is a highly effective anthelmintic strategy. Parasites, with their high metabolic rates required for growth, reproduction, and motility, are particularly vulnerable to agents that cut off their energy supply.

Metabolism and Chemical Degradation Pathways

Metabolic Pathways in Non-Clinical Biological Systems

The biotransformation of xenobiotics, such as Nitramisole (B1217963) hydrochloride, is a critical area of study in pharmaceutical development to understand the fate of a compound within a biological system. nih.gov This process typically occurs in phases, primarily in the liver, converting lipophilic compounds into more water-soluble metabolites for easier excretion. nih.gov Non-clinical studies, utilizing in vitro and in vivo animal models, are fundamental to characterizing these metabolic pathways before human clinical trials.

In vitro metabolism studies are a cornerstone for predicting how a drug will be processed in the body. researchgate.net These experiments use subcellular fractions from animal tissues, most commonly liver microsomes, which are rich in drug-metabolizing enzymes. unl.eduresearchgate.net Such studies help to identify potential metabolic pathways, the enzymes involved, and can highlight differences in metabolism between species. unl.eduscispace.com While extensive research exists on the use of these models for various compounds, specific data detailing the in vitro metabolism of Nitramisole hydrochloride in animal tissues were not found in the available search results.

The primary enzyme systems responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily for Phase I reactions (oxidation, reduction, hydrolysis) and UDP-glucuronosyltransferases (UGT) for Phase II reactions (conjugation). genomind.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate endogenous molecules to these groups to increase water solubility. nih.govgenomind.com Identifying which specific CYP or UGT isoforms are involved in a drug's metabolism is crucial for predicting potential drug-drug interactions. genomind.com For many nitro-aromatic compounds, metabolism can involve both oxidative pathways catalyzed by CYP enzymes and reductive pathways. nih.govuchile.cl However, specific studies identifying the precise CYP, UGT, or other enzyme systems involved in the metabolism of this compound are not detailed in the provided search results.

Metabolite characterization involves identifying the chemical structures of the products formed during biotransformation. bioivt.com This is typically achieved by incubating the parent drug with an in vitro system like human liver microsomes (HLM) and analyzing the resulting mixture using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). bioivt.comnih.gov The goal is to propose biotransformation pathways and determine if any metabolites are unique to humans or are formed in disproportionately high amounts compared to preclinical animal models. bioivt.comeuropa.eu While this is a standard procedure in drug development, specific published reports characterizing the in vitro metabolites of this compound were not identified in the search results.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov In drug development, in vivo metabolomic profiling in animal models (such as rats or rabbits) can provide a comprehensive snapshot of the metabolic changes that occur following administration of a compound. nih.govnih.govmdpi.com This technique helps to identify not only the direct metabolites of the drug but also its impact on endogenous metabolic pathways. nih.govmdpi.com This approach is a powerful tool for understanding a drug's mechanism of action and for biomarker discovery. nih.gov At present, specific studies applying metabolomic profiling to investigate the in vivo metabolism of this compound in animal models have not been detailed in the available literature.

Phase I Reactions: Typically involve oxidation, reduction, and hydrolysis to make the molecule more polar. nih.gov For a compound like Nitramisole, which contains a nitro group, reduction of this group is a possible metabolic pathway, alongside oxidation of its aromatic rings. nih.govuchile.cl

Phase II Reactions: Involve conjugation with endogenous substances like glucuronic acid (glucuronidation), sulfate, or glutathione. nih.gov This process significantly increases the water solubility and molecular weight of the metabolite, facilitating its excretion. nih.gov

While these are the general and expected biotransformation processes for pharmaceutical compounds, a specific, experimentally determined metabolic map for this compound is not available in the reviewed search results.

In Vitro Metabolism Studies in Animal Tissues (e.g., Liver Microsomes, Tissue Slices)

Chemical Degradation Studies

Chemical degradation, or forced degradation, studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance. medcraveonline.comsapub.org These studies involve exposing the drug to stress conditions more severe than those used in accelerated stability testing, such as high heat, humidity, light, and extreme pH (acidic and basic hydrolysis) and oxidative conditions. medcraveonline.comsapub.orgajpsonline.com The objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. medcraveonline.comsapub.org

Common conditions for forced degradation are outlined in the table below.

| Stress Condition | Typical Reagents and Conditions |

|---|---|

| Acid Hydrolysis | 0.1M to 1M HCl, heated (e.g., 60°C). ijrpp.com |

| Base Hydrolysis | 0.1M to 1M NaOH, heated (e.g., 60°C). ijrpp.com |

| Oxidation | Hydrogen peroxide (e.g., 3% H₂O₂). pharmaguideline.com |

| Thermal Degradation | Dry heat (e.g., 60-80°C). medcraveonline.com |

| Photolytic Degradation | Exposure to UV and visible light as per ICH Q1B guidelines. pharmaguideline.com |

The results of these studies help establish the degradation profile of the molecule, which is critical for formulation development and defining storage conditions. nih.gov However, specific reports detailing the results of forced degradation studies on this compound, including the identification and characterization of its degradants, were not found in the available search results. researchgate.netnih.gov

Characterization of Degradation Products

The identification and characterization of degradation products are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.

Once degradation is achieved under forced conditions, the resulting mixture of the parent drug and its degradation products must be separated and the structures of the degradants determined.

Research Findings: High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation of degradation products. Preparative HPLC can be used to isolate sufficient quantities of the degradants for structural elucidation. The structural characterization of these isolated impurities is typically achieved using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and Infrared (IR) spectroscopy. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the degradation products.

An impurity profile is a comprehensive list of all identified and unidentified impurities present in a drug substance. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation.

Research Findings: The development of a stability-indicating method, typically an HPLC method, is a crucial outcome of forced degradation studies. Such a method must be able to separate the parent drug from all its degradation products and any process-related impurities. The method is validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the parent drug peak is often assessed using a photodiode array (PDA) detector to ensure that no co-eluting impurities are present. This validated method can then be used for routine quality control and stability monitoring of this compound.

Structure Activity Relationship Sar and Computational Chemistry Studies

Principles of Structural Modification for Activity Modulation

The core structure of nitramisole (B1217963), featuring a 6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole scaffold, offers multiple sites for structural modification to modulate its activity. Studies on its parent compounds, levamisole (B84282) and tetramisole (B1196661), provide significant insights into the SAR of this class. nih.govmdpi.com

The biological activity of imidazothiazole derivatives can be significantly altered by introducing or modifying substituents on both the phenyl ring and the heterocyclic system. The goal of such modifications is to enhance desired effects while minimizing others by altering the molecule's interaction with its biological target. nih.govashp.org

Research on analogs provides a framework for understanding how specific structural changes can influence activity. For example, the addition of an electron-donating group to the benzene (B151609) ring connected to the imidazothiazole moiety has been shown to increase the cytotoxicity of some derivatives against certain cancer cell lines. mdpi.com Conversely, nitramisole possesses a strong electron-withdrawing nitro group. In many nitroaromatic compounds, this group is crucial for their mechanism of action, often acting as a prodrug feature that requires bioreduction to exert its effect. nih.gov

Systematic modifications of the imidazothiazole core in related compounds have yielded derivatives with a wide spectrum of biological activities, including anthelmintic, anti-inflammatory, and antitumor effects. conicet.gov.arresearchgate.netresearchgate.net For instance, the synthesis of 3'-benzoylurea derivatives of tetramisole and levamisole resulted in compounds with potent nematocidal activity, particularly those with 2,6-difluoro and 4-trifluoromethyl substituents on the benzoyl ring. nih.gov Another study explored N-alkylation of levamisole, creating permanently cationic analogs to probe the importance of the protonated state for activity. nih.gov These examples underscore the chemical tractability of the imidazothiazole scaffold and the potential for fine-tuning its biological profile through targeted substitutions.

Table 1: SAR Insights from Imidazothiazole Analogs

| Parent Compound | Modification | Position of Modification | Observed Effect on Activity | Reference |

| Levamisole/Tetramisole | Benzoylurea addition | 3-amino position | Potent nematocidal activity with specific benzoyl substituents. | nih.gov |

| Levamisole | N-alkylation (e.g., N-methyl, N-ethyl) | Imidazothiazole Nitrogen | Created permanently cationic analogs to investigate the role of protonation in antiangiogenic effects. | nih.gov |

| Imidazothiazole Core | Electron-donating group | Phenyl Ring | Increased cytotoxicity in some cancer cell lines. | mdpi.com |

| Imidazothiazole Core | Phenolic hydroxyl group | Phenyl Ring | Resulted in analogs with significant antioxidant activity. | mdpi.com |

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's preferred shape (conformation) are critical determinants of drug action, as they govern the fit and interaction with the biological target. mdpi.com Nitramisole hydrochloride is a racemic mixture, meaning it consists of equal amounts of two non-superimposable mirror-image isomers (enantiomers). google.com

The significance of stereochemistry in this class is exemplified by its parent compound, tetramisole. Tetramisole is a racemic mixture, whereas its levorotatory isomer, levamisole, is responsible for the bulk of the anthelmintic activity. scialert.netnih.gov The dextrorotatory isomer, dexamisole (B1670332), is significantly less active. This highlights that the biological target, likely a receptor or enzyme, is chiral and interacts preferentially with one enantiomer. mdpi.comdrugbank.com

Conformational analysis of levamisole using molecular mechanics has shown that it favors an "L-shaped" conformation, where the imidazothiazole and phenyl ring systems are nearly perpendicular to each other. nih.gov This rigid conformation is believed to be important for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, which leads to spastic muscle paralysis. nih.govnih.gov The specific spatial arrangement of the phenyl ring relative to the heterocyclic system is thus a key feature for biological activity.

Computational Modeling Techniques

Computational modeling has become an indispensable tool in medicinal chemistry for predicting molecular properties and interactions, thereby accelerating the drug discovery process. nih.gov These techniques allow for the investigation of molecules like nitramisole at an atomic level of detail.

Quantum mechanical (QM) methods are used to calculate the electronic structure of a molecule, providing fundamental insights into its reactivity and properties. mdpi.comnih.gov One of the valuable properties derived from QM calculations is the Molecular Electrostatic Potential (MEP). The MEP is a 3D map of the electrostatic potential surrounding a molecule and is a powerful indicator of how a molecule will interact with other charged or polar species, such as a biological receptor. nih.govresearchgate.net It helps identify regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).

For nitroaromatic compounds like nitramisole, MEP analysis is particularly revealing. Studies on various nitroaromatics show that the nitro group creates a region of strong negative electrostatic potential due to its electronegative oxygen atoms. nih.govinnovareacademics.in This localized negative potential is often implicated in the mechanism of action, where the nitro group may be recognized and reduced by specific enzymes (nitroreductases) to form a reactive species. nih.gov Conversely, the regions above the aromatic rings often exhibit positive electrostatic potentials, which can also be crucial for molecular recognition and binding. researchgate.netmdpi.com Analysis of the MEP can therefore help predict the sites on nitramisole that are critical for molecular interactions and biological activation.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme target. mdpi.comnih.gov This method is widely used to understand the structural basis of drug action and to screen virtual libraries of compounds for potential binders. msdvetmanual.com For the imidazothiazole class, docking studies have been instrumental in elucidating their mechanism of action. For example, levamisole is known to act as an agonist at nematode nicotinic acetylcholine receptors (nAChRs). mdpi.commsdvetmanual.com Docking simulations can model the interaction of nitramisole and its analogs with these receptors, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex and trigger a biological response. nih.gov Other studies have used docking to investigate imidazothiazole derivatives as inhibitors of targets like tubulin and various kinases, revealing specific binding modes within the active sites. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a dynamic view of the interaction. nih.govbiolscigroup.us This technique helps to assess the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biolscigroup.usresearchgate.net By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. mdpi.com

While specific QSAR models for nitramisole are not prominently reported, studies on related anthelmintic classes, such as benzimidazoles, demonstrate the utility of this approach. In one study, QSAR modeling of 2-thioarylalkyl-1H-benzimidazole derivatives identified the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule (q-) as key descriptors for predicting anthelmintic activity against Haemonchus contortus. biolscigroup.us Similarly, QSAR models have been developed for nitroaromatic compounds to predict properties like mutagenicity, linking electronic features to toxicity concerns. innovareacademics.in A QSAR study on nitramisole and its analogs could similarly identify the critical physicochemical properties—such as hydrophobicity, electronic parameters of the substituted phenyl ring, and steric factors—that govern its potency as an anthelmintic agent.

Identification of Topographical Templates for Molecular Design

No publicly available research data was found to populate this section.

Pharmacological Investigations in Pre Clinical Research Models

Non-Clinical Pharmacodynamics

Non-clinical pharmacodynamic studies are designed to investigate the mode of action and effects of a substance in relation to its intended therapeutic target. irac-online.orgresearchgate.net For Nitramisole (B1217963) hydrochloride, an imidazothiazole derivative, these investigations focus on its anthelmintic properties.

In Vitro Assays for Biological Activity

Standard in vitro assays are employed to determine the biological activity of anthelmintic compounds. These tests typically assess the direct effect of the compound on the parasite outside of a host organism. Common methods include motility inhibition assays, where adult worms or larvae are exposed to varying concentrations of the drug to observe paralysis, and egg hatch assays, which measure the compound's ability to prevent parasite eggs from developing. researchgate.netnih.gov

While these are standard methods for evaluating anthelmintics, specific studies detailing the results of such in vitro assays for Nitramisole hydrochloride, including data on concentrations leading to paralysis or death of specific nematode species, were not identified in the reviewed literature.

Target Engagement Studies in Cellular Systems

Target engagement studies aim to confirm that a compound interacts with its intended molecular target within a cellular environment. The established mechanism of action for the imidazothiazole class of anthelmintics, which includes Nitramisole and its parent compound Tetramisole (B1196661), involves acting as a selective agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs) of nematodes. msdvetmanual.com This binding action leads to the opening of ion channels, causing sustained muscle contraction and subsequent spastic paralysis of the worm. msdvetmanual.comnih.gov

Specific studies that quantify the binding affinity or receptor occupancy of this compound at these nematode nAChRs are not detailed in the available literature. A hypothetical target engagement study would aim to measure parameters such as binding affinity (Kᵢ) or the concentration required for a half-maximal response (EC₅₀) in a cellular system expressing the nematode receptor.

Table 1: Illustrative Data from a Hypothetical Target Engagement Assay

This table is for illustrative purposes only, demonstrating the type of data generated in target engagement studies. The values presented are not actual experimental results for this compound.

| Parameter | Description | Hypothetical Value |

| Binding Affinity (Kᵢ) | Concentration of the drug that will bind to half of the receptor sites at equilibrium. | e.g., 50 nM |

| Receptor Activation (EC₅₀) | Concentration of the drug that provokes a response halfway between the baseline and maximum effect. | e.g., 100 nM |

| Target Receptor | The specific molecular target within the cellular system. | Nematode L-subtype nAChR |

| Cellular System | The in vitro model used for the assay. | e.g., Xenopus oocytes expressing nematode nAChR subunits |

Effects on Physiological Functions in Experimental Systems (Non-Adverse Effect Focus)

The primary physiological effect of this compound, consistent with its mechanism of action as a nicotinic agonist, is the induction of spastic paralysis in susceptible nematodes. msdvetmanual.com In experimental systems, such as isolated nematode muscle preparations, application of related compounds like levamisole (B84282) causes sustained depolarization of the muscle membrane, preventing coordinated movement. nih.gov This neuromuscular blockade inhibits the parasite's ability to maintain its position within the host's gastrointestinal tract, leading to its expulsion. msdvetmanual.commerckvetmanual.com

Non-Clinical Pharmacokinetics (ADME in Animal Models)

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. msdvetmanual.com Detailed ADME studies specific to this compound in preclinical animal models are not widely available in the reviewed literature.

Absorption Mechanisms in Model Systems

The processes by which this compound is absorbed into the systemic circulation following administration in animal models have not been specifically documented. For orally administered anthelmintics, absorption generally occurs across the gastrointestinal mucosa via passive diffusion or carrier-mediated transport. nih.gov The rate and extent of absorption can be influenced by the compound's physicochemical properties, such as its solubility and particle size, as well as the physiological environment of the host animal. nih.gov For the related compound levamisole, absorption is rapid after oral administration, though systemic availability can vary between species. msdvetmanual.comnih.govnih.gov

Distribution Patterns in Experimental Animals

Specific studies detailing the tissue distribution of this compound in experimental animals were not identified. Following absorption, a drug is distributed throughout the body via the circulatory system. nih.gov For anthelmintics targeting systemic parasites, achieving effective concentrations in tissues such as the liver and lungs is critical. msdvetmanual.com The parent compound, levamisole, is known to be rapidly and extensively metabolized, primarily in the liver. msdvetmanual.com The resulting metabolites are then excreted from the body. Isotopic labeling is a technique that could be used to trace the distribution of this compound into various tissues and organs in animal models. msdvetmanual.com

Excretion Pathways in Animal Models

Studies on the excretion of levamisole, the parent compound of this compound, have been conducted in various animal models. These investigations reveal that levamisole is rapidly metabolized and its byproducts are eliminated from the body through both renal and fecal routes.

In rats, following oral administration, approximately 40% of the dose is excreted in the urine within 12 hours, with total renal elimination reaching about 48% of the administered dose. inchem.org Fecal excretion accounts for roughly 41% of the dose, primarily within the first 48 hours. inchem.org Cumulatively, about 91% of the dose was recovered within 8 days in this model. inchem.org In another study on rats, the distribution of excretion was found to be equally split between urine and feces. nih.gov

In sheep, after oral administration, levamisole is extensively metabolized, and the metabolites are predominantly excreted through the kidneys, accounting for about 70% of the dose within three days, with an additional 5% eliminated in the feces. mdpi.com A primary metabolite found in sheep urine is p-hydroxylevamisole and its glucuronide-conjugated derivatives. mdpi.com

In cattle, excretion of levamisole and its metabolites occurs via urine (60%) and feces (30%). msdvetmanual.com

Studies in dogs have also been conducted, though detailed quantitative excretion data is less consistently reported across different studies. However, the metabolic pathways appear to be qualitatively similar to other species. mdpi.cominchem.org

The rapid excretion profile across different species suggests that the compound does not persist long in the body.

Table 1: Levamisole Excretion in Various Animal Models

| Animal Model | Route of Administration | Primary Excretion Route | Secondary Excretion Route | Percentage of Dose Excreted (Timeframe) | Reference |

|---|---|---|---|---|---|

| Rat | Oral | Urine | Feces | ~48% (Urine), ~41% (Feces) over 8 days | inchem.org |

| Rat | Oral, IM, SC | Urine & Feces | - | Equally distributed between urine and feces | nih.gov |

| Sheep | Oral | Urine | Feces | ~70% (Urine) over 3 days, ~5% (Feces) | mdpi.com |

Biodistribution Studies in Non-Human Organisms

The distribution of a compound throughout the body is a critical aspect of its pharmacokinetic profile. For levamisole, the parent compound of this compound, biodistribution has been examined in preclinical research models, primarily in rodents.

Following a single oral dose in rats, whole-body sagittal section analysis showed that the highest concentration of the compound was present 30 minutes after administration. inchem.org The liver was identified as the organ that concentrates the highest amount of the drug. inchem.org Trace amounts were still detectable in the liver up to four days post-dosing. inchem.org After 8 days, approximately 0.9% of the initial dose was retained in the tissues, with the highest levels found in the liver and kidney. inchem.org

In mice, similar to rats, the highest activity was observed 30 minutes after dosing, with the liver showing the highest concentration. inchem.org A significant level of activity was also noted in the bile of mice, suggesting biliary excretion as a relevant pathway. inchem.org

These findings indicate that the liver is a primary organ for the distribution and likely metabolism of levamisole. The relatively low tissue retention after 8 days aligns with the rapid excretion data.

Table 2: Levamisole Tissue Distribution in Rodent Models

| Animal Model | Key Findings | Organ with Highest Concentration | Time Point of Peak Concentration | Reference |

|---|---|---|---|---|

| Rat | Highest activity 30 mins post-dose; 0.9% of dose retained in tissues after 8 days. | Liver, Kidney | 30 minutes | inchem.org |

Emerging Research Areas and Methodological Advancements

Integration of Omics Technologies (e.g., Metabolomics in Non-Clinical Toxicology)

The application of "omics" technologies, such as genomics, proteomics, and particularly metabolomics, represents a significant frontier in non-clinical toxicology. nih.gov Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a direct snapshot of the biochemical activity and physiological state of an organism. cambridge.org This makes it a powerful tool for understanding the mechanisms of action and toxicity of xenobiotics like Nitramisole (B1217963) hydrochloride. nih.gov

In the context of non-clinical toxicology, metabolomics can elucidate the metabolic fate of Nitramisole hydrochloride, identifying its breakdown products and the pathways involved in its detoxification. andersenlab.org A study on levamisole (B84282) metabolism identified not only the expected metabolite aminorex but also five of its isomers and four hydroxy-metabolites, demonstrating the complexity of its biotransformation. nih.gov Such detailed metabolic profiling is crucial for understanding the full toxicological implications of the compound.

Furthermore, metabolomics is instrumental in investigating anthelmintic resistance. nih.gov It can help differentiate between target-site resistance (mutations in the drug's target) and non-target-site resistance, which often involves altered drug metabolism by the parasite. nih.gov By comparing the metabolic profiles of drug-susceptible and resistant nematode strains, researchers can identify key metabolic pathways and enzymes associated with resistance, potentially revealing new targets for synergistic therapies. andersenlab.orgacs.org For instance, understanding the enzymatic pathways involved in detoxification could lead to the development of compounds that inhibit these enzymes, thereby enhancing the efficacy of existing anthelmintics. andersenlab.org

Although direct metabolomics studies on this compound's non-clinical toxicology are not widely published, the methodology has been successfully applied to detect levamisole as an adulterant in other substances and to study its effects in various biological systems, highlighting its potential for in-depth toxicological assessment. researchgate.netmdpi.comfrontiersin.org The integration of metabolomics with other omics data can provide a holistic view of a drug's effect, from gene expression to protein function and metabolic changes, revolutionizing how toxicological risks are evaluated. nih.gov

Development of Novel Analytical Platforms

The fact that Nitramisole (levamisole) is a chiral molecule, existing as one of two enantiomers in the racemic mixture tetramisole (B1196661), presents a unique analytical challenge. researchgate.net Recent advancements have focused on developing enantioselective analytical platforms capable of separating and quantifying the individual enantiomers, which is critical as they may possess different biological activities.

High-Performance Liquid Chromatography (HPLC) has been a cornerstone of this development. researchgate.net Significant progress has been made using chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. researchgate.net For example, a method using a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase was validated for determining the enantiomeric composition of tetramisole. researchgate.net The coupling of HPLC with Circular Dichroism (CD) detection further enhances these platforms by allowing the direct determination of the elution order of the enantiomers. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for detecting this compound and its metabolites in various matrices, including biological samples like plasma. researchgate.net Chiral LC-MS/MS methods have been developed for the enantiomeric separation and determination of levamisole and dexamisole (B1670332) in equine plasma, achieving low limits of quantification. researchgate.net

Beyond chromatography, novel sensor technologies are emerging. Potentiometric sensors based on molecularly imprinted polymers (MIPs) have been developed for the specific recognition and determination of levamisole hydrochloride. researchgate.net These sensors offer a rapid and selective analytical tool, with one study reporting a short response time of less than 15 seconds and high selectivity for levamisole over structurally similar compounds. researchgate.net

Below is an interactive data table summarizing various novel analytical platforms used for the analysis of levamisole/tetramisole.

| Technique | Chiral Stationary Phase (CSP) / Sensor Type | Mobile Phase / Conditions | Detection Method | Key Findings / Application | Reference |

|---|---|---|---|---|---|

| Enantioselective HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-phase mode | Circular Dichroism (CD) | Determined enantiomeric composition of tetramisole in seized cocaine samples. | researchgate.net |

| Chiral LC-MS/MS | Lux i-cellulose-5 column | Isocratic: 10 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile (B52724) (1:1) | High-Resolution Mass Spectrometry (HRMS) | Quantification of levamisole and dexamisole in equine plasma with a LOQ of 0.1 ng/mL. | researchgate.net |

| Capillary Electrophoresis (CE) | Various cyclodextrins as chiral selectors | Not specified | Not specified | Considered a flexible, fast, and inexpensive technique for determining enantiomeric purity. | researchgate.net |

| Potentiometric Sensor | Molecularly Imprinted Polymer (MIP) | pH range 4.3–6.8 | Potentiometry | Highly responsive and selective for levamisole hydrochloride with a detection limit of 1.0 µmol L⁻¹. | researchgate.net |

| HPLC-PDA | Not specified (C18 column) | Isocratic: Acetonitrile and 0.03 M KH2PO4 (70:30 v/v), pH 3 | Photodiode Array (PDA) | Simultaneous analysis of levamisole and triclabendazole (B1681386) in pharmaceutical formulations. | nih.gov |

Advancements in Computational Drug Discovery Methodologies

Computational methods are increasingly integral to modern drug discovery and development. researchgate.net These in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the process of identifying and optimizing new drug candidates by predicting how molecules will interact with biological targets. researchgate.netresearchgate.net

For a chiral compound like this compound, molecular docking is a particularly powerful tool. nih.gov It simulates the binding of a ligand (the drug) to the active site of a target protein, helping to elucidate the molecular basis for its biological activity. nih.gov Docking studies can effectively distinguish between the binding of different enantiomers to a chiral receptor, explaining why one enantiomer (the eutomer) is more biologically active than the other (the distomer). nih.gov The interaction between enantiomers and their target protein affects their biological activity, and molecular docking can help identify the more bioactive enantiomer. nih.gov

In the case of Nitramisole, its primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in nematodes. drugbank.compatsnap.com Computational docking simulations could be employed to model the precise interactions between the S-(-)-enantiomer (Nitramisole) and the R-(+)-enantiomer (dexamisole) with the binding pocket of the nematode nAChR. Such studies would help visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the higher affinity and agonistic activity of Nitramisole. koreascience.kr

While specific computational studies aimed at designing new drugs based on the Nitramisole scaffold are not abundant in the literature, the methodologies are well-established. For instance, computational approaches have been used for ionophore selection in the development of new sensors for levamisole. researchgate.net The principles of molecular modeling could be applied to design novel derivatives of Nitramisole with enhanced potency, selectivity, or pharmacokinetic properties, or to overcome mechanisms of resistance.

Theoretical Frameworks for Understanding Biological Interactions

The biological activity of this compound is understood through a well-defined theoretical framework centered on its action as a selective neuromuscular agent in nematodes. drugbank.comdroracle.ai The core of this framework is the specific interaction of the compound with ion channels that function as neurotransmitter receptors. cambridge.org

Nitramisole acts as a potent and selective agonist of the L-subtype of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes. researchgate.netdrugbank.com These receptors are ligand-gated ion channels that, when activated by acetylcholine or an agonist like Nitramisole, open to allow an influx of cations. cambridge.org This influx causes depolarization of the muscle cell membrane, leading to contraction. patsnap.comdroracle.ai The continued agonistic action of Nitramisole results in sustained muscle contraction, which progresses to a state of spastic paralysis, ultimately causing the expulsion of the worms from the host. droracle.aiwikipedia.org

The selectivity of Nitramisole is a key aspect of its theoretical framework. Nematode nAChRs have significant pharmacological differences from their mammalian counterparts, which minimizes toxic effects on the host. cambridge.org Research has identified different subtypes of nAChRs in nematodes (e.g., N-type, L-type, and B-type), with Nitramisole showing preferential activity at the L-type receptor. researchgate.net The molecular basis for this selectivity is attributed to specific amino acid residues within the receptor's binding site that create a higher affinity for levamisole compared to the host's receptors. cambridge.org This specific agonist-receptor interaction forms the fundamental theoretical model explaining the anthelmintic efficacy and selective toxicity of this compound. cambridge.orgdrugbank.com

Q & A

Q. What validated analytical methods are recommended for quantifying Tetramisole Hydrochloride in pharmaceutical formulations?

Methodological Answer:

- Liquid Chromatography (LC): Prepare a standard solution (1 mg/mL) in a suitable solvent (e.g., dimethylformamide), filter, and analyze using a C18 column with UV detection at 254 nm. Optimize mobile phase composition (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) and flow rate (1.0 mL/min) for peak resolution .

- Potentiometric Sensing: Use ion-selective electrodes calibrated with Tetramisole standards in buffered solutions (pH 7.4). Validate linearity (1–100 µM) and selectivity against common excipients .

- Impurity Profiling: Employ gas chromatography (GC) with flame ionization detection for volatile impurities (e.g., pyridine) using a DB-5 column and splitless injection mode .

Q. How can researchers determine the structural identity and purity of Tetramisole Hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra in DO or DMSO-d to confirm stereochemistry and functional groups (e.g., pyrrolidine rings, hydroxyl groups) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 240.1 for Tetramisole) and fragmentation patterns .

- Purity Assessment: Combine LC with diode array detection (DAD) to assess UV purity (>98%) and thermal methods (e.g., differential scanning calorimetry) to confirm crystallinity .

Q. What protocols ensure stable sample preparation and storage of Tetramisole Hydrochloride?

Methodological Answer:

- Sample Preparation: Dissolve in deionized water or phosphate buffer (pH 6.8) using sonication (125 mL, 30 min) to enhance solubility. Filter through 0.22 µm membranes to remove particulates .

- Storage: Store lyophilized powder in airtight, light-resistant containers at -20°C. For aqueous solutions, add stabilizers (e.g., 0.01% ascorbic acid) and use within 1 month to prevent hydrolysis .

Advanced Research Questions

Q. How should in vitro and in vivo studies be designed to evaluate Tetramisole Hydrochloride’s pharmacological efficacy?

Methodological Answer:

- In Vitro Models: Use murine splenocytes to assess immunomodulatory effects (e.g., Th17 differentiation inhibition). Optimize dose ranges (e.g., 10–100 nM) and measure IL-17A secretion via ELISA .

- In Vivo Protocols: Administer orally (5–20 mg/kg) in rodent models. Monitor pharmacokinetics (C, t) via serial blood sampling and LC-MS/MS analysis. Include control groups receiving levamisole for comparative efficacy .

Q. How can contradictions in pharmacokinetic data across studies be resolved?

Methodological Answer:

- Cross-Study Validation: Standardize protocols for bioavailability assessments (e.g., fasting vs. fed states, vehicle composition). Use factorial designs to isolate variables like pH-dependent solubility or metabolic enzyme activity .

- Meta-Analysis Tools: Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to harmonize disparate data. Validate using in silico tools like GastroPlus® to simulate absorption differences .

Q. What factorial design approaches optimize Tetramisole Hydrochloride formulations?

Methodological Answer:

- Factorial Design Parameters: Vary excipient ratios (e.g., hydroxypropyl methylcellulose, lactose) and compression forces to optimize dissolution (>85% in 30 min) and tablet hardness (8–10 kp). Use response surface methodology (RSM) to identify critical interactions .

- Kinetic Modeling: Fit in vitro release data to Korsmeyer-Peppas models to determine release mechanisms (e.g., Fickian diffusion vs. case-II transport) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.